6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline: is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound may be used to study the effects of quinazoline derivatives on various biological systems. Its potential biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, make it a valuable tool for drug discovery and development .
Medicine: In medicine, quinazoline derivatives, including this compound, are investigated for their therapeutic potential. They may serve as lead compounds for developing new drugs targeting specific diseases, such as cancer and bacterial infections .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific structure and substituents of the compound.
Comparison with Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Another quinazoline derivative with similar substituents but different biological activities.
4-Bromo-2-iodoaniline: A related compound used in the synthesis of quinazoline derivatives.
Uniqueness: 6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is unique due to its specific combination of bromine, chlorine, and methoxy substituents.
Properties
CAS No. |
922189-12-6 |
---|---|
Molecular Formula |
C18H14BrClN2O2 |
Molecular Weight |
405.7 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C18H14BrClN2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-5-4-12(19)9-15(16)18(20)22-17/h3-10H,1-2H3 |
InChI Key |
WUJFFKUGVWOELR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.